CDK9-IN-30 Suppresses HIV-1 Replication in Humanized Mouse Models In Vivo Without Observed Toxicity
CDK9-IN-30 (as a second-generation mimetic) inhibited HIV-1 replication in humanized Rag2(-/-)γc(-/-) mouse models at tested concentrations, with no observed toxicity to the animals [1]. In contrast, many CDK9 inhibitors developed primarily for oncology, such as AZD4573 and KB-0742, are optimized for tumor-bearing models and are associated with dose-limiting toxicities (e.g., neutropenia) in clinical evaluation due to broader transcriptional effects [2].
| Evidence Dimension | In Vivo Antiviral Efficacy vs. Toxicity Profile |
|---|---|
| Target Compound Data | Inhibited HIV-1 replication in humanized Rag2(-/-)γc(-/-) mouse model; no toxicity observed at tested concentrations |
| Comparator Or Baseline | AZD4573 (clinical-stage CDK9 inhibitor): Associated with neutropenia in Phase I trials; KB-0742: Designed for cancer, not evaluated for HIV-1 |
| Quantified Difference | Not quantified; qualitative observation of efficacy without toxicity in viral replication model |
| Conditions | Humanized Rag2(-/-)γc(-/-) mouse model of HIV-1 infection |
Why This Matters
Demonstrates in vivo proof-of-concept for CDK9 inhibition in an HIV-1 context, differentiating it from oncology-focused CDK9 inhibitors and supporting its utility in virology research.
- [1] Van Duyne R, Guendel I, Jaworski E, et al. Effect of mimetic CDK9 inhibitors on HIV-1-activated transcription. J Mol Biol. 2013;425(4):812-829. View Source
- [2] Cidado J, et al. AZD4573 is a highly selective CDK9 inhibitor that suppresses MCL-1 and induces apoptosis in hematologic cancer models. Clin Cancer Res. 2020;26(4):922-934. View Source
